1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate
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Overview
Description
1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate is a complex organic compound that features a unique combination of functional groups, including a phosphanyl group, an imidoyl group, and a borinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate typically involves multi-step organic reactions. One common approach is to start with the preparation of the phosphanyl and imidoyl precursors, followed by their coupling with a borinate moiety under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphanyl and borinate groups.
Reduction: Reduction reactions can modify the imidoyl group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides and boronates, while reduction could produce amines and other reduced compounds.
Scientific Research Applications
1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific functional properties.
Mechanism of Action
The mechanism by which 1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or metal ions. The phosphanyl and borinate groups can coordinate with metal centers, while the imidoyl group may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate: shares similarities with other organophosphorus and organoboron compounds, such as triphenylphosphine and boronic acids.
Triphenylphosphine: A common ligand in coordination chemistry, known for its ability to form stable metal complexes.
Boronic Acids: Widely used in organic synthesis and medicinal chemistry for their ability to form reversible covalent bonds with diols and other nucleophiles.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and interactions
Properties
CAS No. |
109988-80-9 |
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Molecular Formula |
C23H25BNOP |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
1-[1-diphenylboranyloxyethyl(phenyl)phosphanyl]propan-1-imine |
InChI |
InChI=1S/C23H25BNOP/c1-3-23(25)27(22-17-11-6-12-18-22)19(2)26-24(20-13-7-4-8-14-20)21-15-9-5-10-16-21/h4-19,25H,3H2,1-2H3 |
InChI Key |
LURDVHHOOSKCCR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(C)P(C3=CC=CC=C3)C(=N)CC |
Origin of Product |
United States |
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